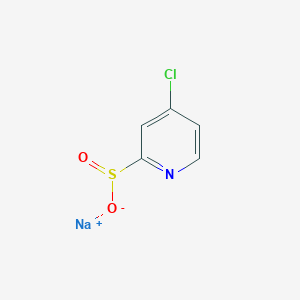
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves the reaction of o-phenylenediamine with carboxylic acids. This reaction is carried out by heating the reactants together on a steam bath, under reflux, or in a sealed tube . The specific conditions and reagents used can vary, but the general approach involves the condensation of o-phenylenediamine with organic acids, often catalyzed by mineral acids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, cancer cell growth, and bacterial proliferation .
Comparaison Avec Des Composés Similaires
Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:
2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB): Known for its antiviral activity.
2-Chloro analog (TCRB): Also exhibits antiviral properties but with different efficacy and metabolic stability.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
30192-45-1 |
|---|---|
Formule moléculaire |
C10H8Cl2N2O2 |
Poids moléculaire |
259.09 g/mol |
Nom IUPAC |
ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |
Clé InChI |
OKMWUIJSVITHHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13677879.png)

![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)







